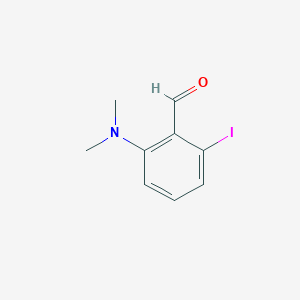

2-(Dimethylamino)-6-iodobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a methacrylic acid derivative that is used as a monomer in the production of polymers with a wide range of applications . It contains 700-1000 ppm monomethyl ether hydroquinone as an inhibitor .

Synthesis Analysis

The synthesis of similar compounds, such as 2-dimethylaminoethyl chloride hydrochloride, involves taking dimethylethanolamine as a raw material and carrying out a chlorination reaction with thionyl chloride .Molecular Structure Analysis

The molecular structure of similar compounds like DMAEMA has been characterized using techniques such as GPC, 1H-NMR, and FTIR .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the quaternization of PDMAEMA has been widely established because quaternized PDMAEMA surfaces have been shown to possess effective antibacterial activity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like DMAEMA have been studied. For instance, DMAEMA is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor .Scientific Research Applications

Fluorescence Sensing

One notable application of derivatives of 2-(Dimethylamino)-6-iodobenzaldehyde is in the development of fluorescent sensors for detecting metal ions and other substances. For example, a derivative, p-dimethylaminobenzaldehyde thiosemicarbazone (DMABTS), has been prepared as a novel and simple fluorescent chemosensor for mercury(II) ions in aqueous solutions. The fluorescence intensity of DMABTS is significantly quenched upon interaction with Hg(2+) ions, attributed to the formation of a 1:1 complex between DMABTS and Hg(2+) (Yu et al., 2006). Additionally, a rhodamine-based derivative bearing dimethylaminobenzaldehyde has been synthesized as a highly sensitive and selective chemosensor towards picric acid, facilitating the detection of this powerful explosive even at picomolar concentration (Sivaraman et al., 2014).

Catalytic Reactions

In the realm of catalysis, derivatives of this compound have been used to promote specific chemical reactions. For instance, asymmetric addition of dialkylzincs to benzaldehyde derivatives catalyzed by chiral β-amino alcohols has been reported, demonstrating the utility of these compounds in facilitating enantioselective reactions (Kitamura et al., 1999).

Mechanism of Action

Safety and Hazards

Future Directions

Polydopamine (PDA), a mussel-inspired material that exhibits numerous favorable performance characteristics, has received great attention due to its versatility, accessibility, and biocompatibility . The rapid development of this field in the past few years has engendered substantial progress in PDA antibacterial materials .

properties

IUPAC Name |

2-(dimethylamino)-6-iodobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXDUCCIEKCYPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)I)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2722257.png)

![N-(3,4-difluorophenyl)-2-((4-oxo-3-(4-propoxybenzyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2722260.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-5-methoxy-4-oxopyridin-1(4H)-yl]acetamide](/img/structure/B2722264.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2722269.png)